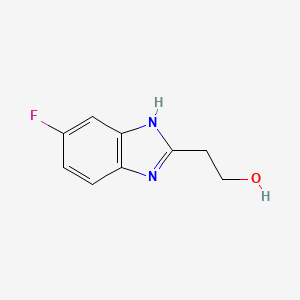

2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. The addition of a fluorine atom enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol typically involves the condensation of ortho-phenylenediamine with a fluorinated aldehyde or ketone. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by reduction with sodium borohydride to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, to form various reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

- Oxidation products include 2-(6-Fluoro-1H-benzimidazol-2-yl)acetaldehyde or 2-(6-Fluoro-1H-benzimidazol-2-yl)acetone.

- Reduction products include various hydrogenated benzimidazole derivatives.

- Substitution products depend on the nucleophile used, resulting in compounds like 2-(6-Amino-1H-benzimidazol-2-yl)ethanol .

Aplicaciones Científicas De Investigación

2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated benzimidazole derivatives.

Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving nucleic acid synthesis.

Medicine: Investigated for its anticancer, antiviral, and antifungal properties due to its ability to interfere with cellular processes.

Industry: Utilized in the development of new materials with enhanced chemical stability and resistance to degradation

Mecanismo De Acción

The mechanism of action of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication and transcription processes.

Microtubule Disruption: It can bind to microtubule proteins, inhibiting their polymerization and thus affecting cell division and growth.

Comparación Con Compuestos Similares

- 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol

- 1-(1H-benzimidazol-2-yl)ethanol

- (6-Methoxy-1H-benzimidazol-2-yl)methanol

Comparison:

Uniqueness: The presence of the fluorine atom in 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol enhances its chemical stability and bioavailability compared to its non-fluorinated counterparts.

Activity: Fluorinated benzimidazoles generally exhibit higher biological activity due to the electron-withdrawing effects of the fluorine atom, which can enhance binding affinity to biological targets

Actividad Biológica

2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidazole ring substituted with a fluorine atom and an ethanol moiety. Its molecular formula is C9H10FN2O and it has a molecular weight of 182.19 g/mol. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems:

- Antimicrobial Activity : Benzimidazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the benzimidazole moiety can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development .

- Antiparasitic Effects : Research has indicated that benzimidazole derivatives exhibit antiparasitic activity, particularly against helminths. The mechanism often involves interference with the parasite's energy metabolism or structural integrity .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and related compounds. The compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, suggests that it may disrupt nucleotide synthesis in rapidly dividing cancer cells . This mechanism has been linked to inducing apoptosis in cancer cells.

Cholinesterase Inhibition

Another area of investigation is the compound's potential as an acetylcholinesterase (AChE) inhibitor. Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for related benzimidazole derivatives indicate promising potency compared to standard drugs.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Showed antiparasitic effects against Trichinella spiralis in vitro, indicating potential for treating parasitic infections. |

| Study 3 | Reported AChE inhibition with IC50 values comparable to donepezil, suggesting potential use in Alzheimer's treatment. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol, and how can reaction conditions be systematically validated?

- Methodological Answer :

-

Synthesis Design : Begin with the condensation of 6-fluoro-1H-benzimidazole with ethylene oxide or haloethanol derivatives under reflux in polar aprotic solvents (e.g., DMF or ethanol). Monitor reaction progress using TLC or HPLC .

-

Purification : Recrystallize crude products using methanol or ethanol, as described for analogous benzimidazole derivatives .

-

Validation : Confirm purity via melting point analysis, elemental analysis (C, H, N), and spectroscopic techniques (FTIR, 1H/13C NMR) .

Reaction Parameter Example Conditions Key Observations Solvent Ethanol, DMF Higher yields in DMF due to improved solubility of intermediates Catalyst Acetic acid Accelerates cyclization via protonation of intermediates Temperature 80–100°C (reflux) Longer reflux times reduce byproduct formation

Q. How can the molecular structure of this compound be confirmed using crystallographic methods?

- Methodological Answer :

- Single-Crystal Growth : Use slow evaporation of ethanol or methanol solutions to obtain diffraction-quality crystals .

- Data Collection : Employ X-ray diffraction (XRD) with Mo-Kα radiation. Refine structures using SHELX software, ensuring hydrogen atoms are placed via riding models .

- Validation : Cross-validate bond lengths and angles with density functional theory (DFT) calculations. Check for consistency with Cambridge Structural Database (CSD) entries for similar benzimidazoles .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice of this compound inform supramolecular design?

- Methodological Answer :

-

Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D(2) for dimeric interactions). Identify motifs like R22(8) rings, common in benzimidazole derivatives .

-

Impact on Properties : Correlate packing motifs with solubility and thermal stability. For example, strong O–H···N bonds may reduce solubility in non-polar solvents .

Interaction Type Distance (Å) Angle (°) Graph Set O–H···N (benzimidazole) 2.65–2.75 155–165 D(2) C–H···F (fluoro group) 2.85–3.10 140–150 C(6)

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Thermodynamic Modeling : Use group contribution methods (e.g., Joback-Reid) to estimate vaporization enthalpies and Gibbs free energy. Validate predictions against experimental DSC/TGA data .

- QSAR Studies : Employ molecular docking to assess potential bioactivity (e.g., antifungal or anti-inflammatory effects) by targeting enzymes like cytochrome P450 or COX-2 .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structure elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine XRD with solid-state NMR to resolve ambiguities in hydrogen positioning. For example, 1H-15N HMBC NMR can clarify benzimidazole tautomerism .

- Error Analysis in Refinement : Use SHELXL’s LSTAB and ADDSYM commands to check for missed symmetry or disorder .

Q. What experimental approaches are suitable for evaluating the bioactivity of this compound against fungal pathogens?

- Methodological Answer :

- Assay Design : Conduct in vitro antifungal susceptibility tests (e.g., MIC assays against Candida albicans or Aspergillus fumigatus). Use fluconazole as a positive control .

- Mechanistic Studies : Perform fluorescence quenching experiments to assess binding to fungal cytochrome P450 lanosterol 14α-demethylase .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?

- Methodological Answer :

Propiedades

IUPAC Name |

2-(6-fluoro-1H-benzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKSVTTXULUADI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.